molecular formula C11H16N2O B13458652 Trans-4-(pyridin-4-yloxy)cyclohexanamine CAS No. 1266328-43-1

Trans-4-(pyridin-4-yloxy)cyclohexanamine

Cat. No.: B13458652
CAS No.: 1266328-43-1
M. Wt: 192.26 g/mol
InChI Key: KOPZKNIPFUAFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(pyridin-4-yloxy)cyclohexanamine is an organic compound with the molecular formula C11H16N2O It features a cyclohexane ring substituted with an amine group and a pyridin-4-yloxy group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(pyridin-4-yloxy)cyclohexanamine typically involves the reaction of 4-pyridinol with trans-4-chlorocyclohexanamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(pyridin-4-yloxy)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclohexane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine or cyclohexane derivatives.

Scientific Research Applications

Trans-4-(pyridin-4-yloxy)cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4-(pyridin-4-yloxy)cyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trans-4-(2-methoxyethoxy)cyclohexanamine: Similar structure but with a methoxyethoxy group instead of a pyridin-4-yloxy group.

    Trans-4-methylcyclohexylamine: Similar cyclohexane ring but with a methyl group instead of a pyridin-4-yloxy group.

Uniqueness

Trans-4-(pyridin-4-yloxy)cyclohexanamine is unique due to the presence of the pyridin-4-yloxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

Trans-4-(pyridin-4-yloxy)cyclohexanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a pyridine moiety. The compound's structure can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}

This structural configuration suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or exhibit antagonist properties at serotonin receptors, particularly the 5-HT1A receptor. These interactions are crucial for the treatment of mood disorders such as depression and anxiety.

Antidepressant Activity

Studies have shown that this compound may exhibit antidepressant-like effects. It has been evaluated alongside other nitrogen-containing heterocycles that have demonstrated significant activity against depressive symptoms. For example, related compounds have been noted for their ability to inhibit serotonin reuptake and act as 5-HT receptor antagonists, which are essential mechanisms in alleviating depression .

Anti-inflammatory Properties

In addition to its CNS effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory pathways . This dual activity could make it a candidate for treating conditions characterized by both mood disorders and inflammation.

Case Studies and Experimental Data

  • Serotonin Reuptake Inhibition : A study evaluated various derivatives of cyclohexylamines for their ability to inhibit serotonin reuptake. Compounds similar to this compound showed promising results, indicating a potential for developing effective antidepressants .
  • CNS Activity : In vivo models have demonstrated that related compounds can significantly reduce immobility time in forced swim tests (FST), a common assay for assessing antidepressant activity. The efficacy of these compounds was compared with standard antidepressants like imipramine, showing comparable or superior effects .
  • Anti-inflammatory Effects : Research on related phenolic compounds has indicated that they exhibit significant anti-inflammatory activity through the inhibition of COX-2 enzymes. This suggests that this compound may also engage in similar pathways, warranting further investigation into its therapeutic applications in inflammatory diseases .

Comparative Analysis

Compound NameMechanism of ActionBiological Activity
This compoundSSRI/5-HT1A antagonistAntidepressant, anti-inflammatory
4-(5-fluoro-1H-indol-3-yl)cyclohexylamineDual-action SSRI/5-HT1A antagonistAntidepressant
1-(1H-indole-4-yloxy)-3-(4-benzothiophen-2-yl)piperidinyl propan-2-ol5-HT reuptake inhibitor/5-HT1A antagonistAntidepressant

Properties

CAS No.

1266328-43-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-pyridin-4-yloxycyclohexan-1-amine

InChI

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h5-10H,1-4,12H2

InChI Key

KOPZKNIPFUAFAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.